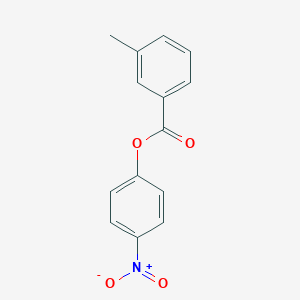

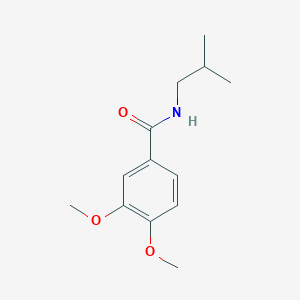

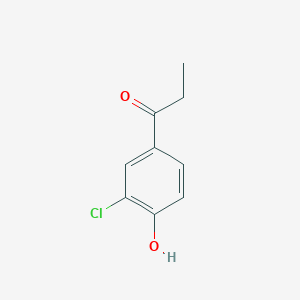

![molecular formula C7H6N2O B185317 Imidazo[1,2-a]piridin-2(3H)-ona CAS No. 3999-06-2](/img/structure/B185317.png)

Imidazo[1,2-a]piridin-2(3H)-ona

Descripción general

Descripción

Imidazo[1,2-a]pyridin-2(3H)-one is a class of aromatic heterocycles that has attracted growing attention due to its unique chemical structure and versatility . It has shown potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . Different methods were reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical and Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridin-2(3H)-one can be inferred from the NMR data and melting point provided in the literature .Aplicaciones Científicas De Investigación

Ciencia de Materiales

Este compuesto ha mostrado potencial en el desarrollo de nuevos materiales, particularmente en la creación de dispositivos optoelectrónicos. Su estructura química única permite innovaciones en diodos emisores de luz (LED) y otras tecnologías de visualización .

Aplicaciones Farmacéuticas

En el campo farmacéutico, se están explorando los derivados de este compuesto por sus propiedades anticancerígenas. Los investigadores están investigando su uso en terapias dirigidas y como parte de los sistemas de administración de fármacos .

Sensores e Imagenología

Debido a sus propiedades luminiscentes, "Imidazo[1,2-a]piridin-2(3H)-ona" es útil en el desarrollo de sensores. También se utiliza como emisores para microscopía y obtención de imágenes confocal, lo que ayuda en la investigación biológica y médica .

Inhibición de la Corrosión

Un estudio ha reportado la aplicación de un complejo derivado de este compuesto como un inhibidor de la corrosión altamente eficiente. Mostró una eficiencia del 99% a bajas concentraciones, lo cual es significativo para proteger metales y aleaciones .

Actividad Antibacteriana

El mismo estudio también destacó su uso como un activador antibacteriano con notables diámetros de inhibición contra bacterias E.coli y Bacillus spp, lo que indica su potencial para combatir infecciones .

Síntesis Orgánica

En la química sintética, este compuesto es valorado por su versatilidad en la formación de enlaces carbono-hidrógeno, carbono-carbono y carbono-nitrógeno a través de diversas metodologías quimiosintéticas como reacciones multicomponentes y ciclaciones intramoleculares .

Desarrollo de Fármacos

Como andamiaje en la síntesis orgánica, los derivados de "this compound" son instrumentales en el desarrollo de fármacos debido a su reactividad y amplia gama de actividades biológicas .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives have been found to interact with a variety of targets. For instance, they have shown inhibitory activities against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

The interaction of Imidazo[1,2-a]pyridin-2(3H)-one with its targets often results in the inhibition of the target’s activity. For example, when interacting with AChE, BChE, and LOX, the compound binds to the active sites of these enzymes, thereby inhibiting their activities .

Biochemical Pathways

The inhibition of these enzymes by Imidazo[1,2-a]pyridin-2(3H)-one can affect several biochemical pathways. For instance, the inhibition of AChE and BChE can impact cholinergic neurotransmission, while the inhibition of LOX can affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-2(3H)-one’s action can vary depending on the specific target and biological context. For instance, the inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . On the other hand, the inhibition of LOX can result in decreased production of inflammatory mediators .

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives have potential for development of novel drug candidates for Alzheimer’s disease as AChE, BChE and sLOX-1 inhibitors . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . Future research could focus on exploring these potentials further.

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridin-2(3H)-one derivatives have demonstrated good inhibitory activities against acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical reactions, and the interactions between them and Imidazo[1,2-a]pyridin-2(3H)-one could be key to understanding its biochemical properties .

Cellular Effects

Imidazo[1,2-a]pyridin-2(3H)-one has shown anticancer activities against various cancer cell lines . It has been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition by selectively reducing migratory and clonogenic capacity .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-a]pyridin-2(3H)-one involves binding and inhibiting specific proteins. For instance, it has been found to play anti-cancer roles by binding and inhibiting the MARK4 protein .

Propiedades

IUPAC Name |

3H-imidazo[1,2-a]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPVTPADXCIVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337315 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-06-2 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some novel synthetic approaches to imidazo[1,2-a]pyridin-2(3H)-one derivatives?

A1: Recent research highlights two innovative synthetic routes:

- Domino Bromination-Cyclization-Tautomerization: This method utilizes a N-2-pyridyl-β-ketoamide precursor treated with bromine. This reaction proceeds through a domino process involving bromination, intramolecular SN reaction-mediated cyclization, and keto-enol tautomerism. This allows for the formation of the fused heterocyclic system and the installation of the acyl substituent in a single step [].

- Reaction of 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones with Pyridin-2-amine: This approach employs microwave irradiation in ethylene glycol to facilitate the reaction between the starting materials, yielding a series of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones [, ].

Q2: Can imidazo[1,2-a]pyridin-2(3H)-one derivatives act as ligands in metal-organic frameworks (MOFs)?

A: Yes, research shows that a deprotonated derivative of 2,3′-biimidazo[1,2-a]pyridin-2′(3′H)-one ([obip]•−) can function as a radical anion ligand in MOFs. This ligand, generated in situ by aldol condensation and deprotonation, coordinates with Zn(II) centers to form a one-dimensional coordination polymer with notable magnetic and luminescent properties []. Similarly, a related anion radical ligand (bipo−˙), derived from imidazo[1,2-a]pyridin-2(3H)-one, coordinates with Cd(II) and Fe(II) centers to form diverse MOF structures, demonstrating the versatility of this class of compounds in materials science [].

Q3: How do the structural differences between Cd(II) and Fe(II) MOFs incorporating the (bipo−˙) ligand affect their properties?

A: Although both Cd(II) and Fe(II) can form MOFs with the (bipo−˙) ligand, differences in ionic radii and coordination preferences lead to distinct network structures and material properties []. For example, the Cd(II) MOF adopts an interpenetrated three-dimensional framework, while the Fe(II) analogue forms a one-dimensional chain network. This structural variation influences magnetic behavior, with the Cd(II) MOF displaying a unique magnetic phase transition and the Fe(II) MOF exhibiting strong antiferromagnetic coupling. Furthermore, the Fe(II) MOFs show blue-shifted fluorescence emissions compared to the Cd(II) counterpart.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

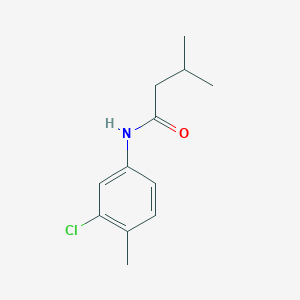

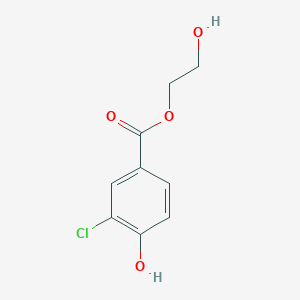

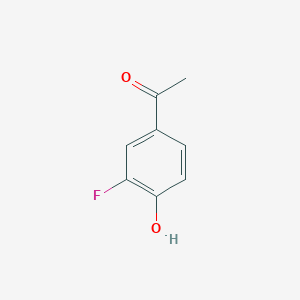

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

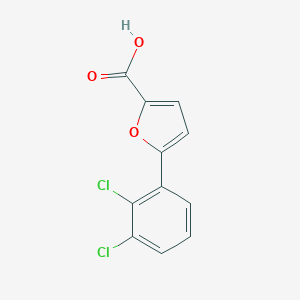

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)